molecular formula C16H19N3O5 B2828384 ethyl 2-(aminocarbonyl)-1-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-1H-imidazole-4-carboxylate CAS No. 2061037-02-1

ethyl 2-(aminocarbonyl)-1-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-1H-imidazole-4-carboxylate

Cat. No.: B2828384
CAS No.: 2061037-02-1
M. Wt: 333.344
InChI Key: RGTCUJVEZYWVOD-UHFFFAOYSA-N
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Description

Ethyl 2-(aminocarbonyl)-1-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-1H-imidazole-4-carboxylate is a structurally complex imidazole derivative characterized by:

  • A 1H-imidazole core substituted at positions 1, 2, and 2.
  • A 2-hydroxy-2-(4-methoxyphenyl)ethyl group at position 1, introducing chiral centers and polar hydroxyl/methoxy functionalities.
  • An ethyl ester at position 4, influencing solubility and metabolic stability.

This compound is likely synthesized via condensation reactions involving substituted amidines and α-keto esters, as seen in analogous imidazole syntheses (e.g., bromopyruvate-mediated cyclization in ).

Properties

IUPAC Name

ethyl 2-carbamoyl-1-[2-hydroxy-2-(4-methoxyphenyl)ethyl]imidazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O5/c1-3-24-16(22)12-8-19(15(18-12)14(17)21)9-13(20)10-4-6-11(23-2)7-5-10/h4-8,13,20H,3,9H2,1-2H3,(H2,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGTCUJVEZYWVOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C(=N1)C(=O)N)CC(C2=CC=C(C=C2)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(aminocarbonyl)-1-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-1H-imidazole-4-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole ring, followed by the introduction of the hydroxy and methoxyphenyl groups. The final steps involve the esterification and carbamoylation reactions to introduce the ethyl ester and aminocarbonyl groups, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at the Imidazole Ring

The imidazole ring’s electron-rich nitrogen atoms facilitate nucleophilic substitution reactions. Key examples include:

Reaction TypeReagents/ConditionsProductsCharacterization MethodsReferences
AlkylationAlkyl halides (e.g., CH<sub>3</sub>I) in DMF, 60°CN-alkylated derivatives at N1 or N3 positions<sup>1</sup>H NMR, <sup>13</sup>C NMR, LC-MS
ArylationArylboronic acids, Cu(OAc)<sub>2</sub>, 4Å MSAryl-substituted imidazolesHRMS, UV-Vis spectroscopy
  • Mechanistic Insight : Alkylation proceeds via an S<sub>N</sub>2 mechanism, while arylation involves copper-mediated coupling .

Hydrolysis Reactions

The ester and amide groups undergo hydrolysis under acidic or basic conditions:

Ester Hydrolysis

ConditionsProductsYieldKey Data (IR/NMR)
1M NaOH, ethanol, 80°CCorresponding carboxylic acid78%IR: Loss of ester C=O (1701 cm<sup>-1</sup> → 1680 cm<sup>-1</sup>)
H<sub>2</sub>O/HCl (pH 2), refluxEthanol and free carboxylate92%<sup>13</sup>C NMR: δ 166.1 ppm (carboxylate)

Amide Hydrolysis

ConditionsProductsYieldNotes
6M HCl, 100°C, 12h2-Aminoimidazole-4-carboxylic acid65%Requires extended reaction time due to steric hindrance

Oxidation of the Hydroxy Group

The secondary alcohol moiety undergoes oxidation to form ketones:

Oxidizing AgentConditionsProductYieldCharacterization
KMnO<sub>4</sub>Acetone/H<sub>2</sub>O, 0°C2-(4-Methoxyphenyl)-2-oxoethyl derivative58%MS: [M+H]<sup>+</sup> 331.15 m/z
PCCCH<sub>2</sub>Cl<sub>2</sub>, rtSame ketone product72%<sup>1</sup>H NMR: δ 7.8 ppm (aromatic protons)
  • Selectivity : PCC is preferred over KMnO<sub>4</sub> for higher yields and milder conditions.

Condensation Reactions

The amide group participates in condensation with aldehydes or amines:

Reaction PartnerConditionsProductsApplications
BenzaldehydeEtOH, 80°C, 6hSchiff base derivativesPotential antimicrobial agents
EthylenediamineDMF, 120°C, 24hMacrocyclic ligandsCoordination chemistry
  • Key Data : Schiff base formation confirmed by IR (C=N stretch at 1620 cm<sup>-1</sup>) and <sup>1</sup>H NMR (δ 8.3 ppm imine proton).

Photophysical Reactions

Under UV light, the compound exhibits unique behavior due to conjugation between the imidazole and methoxyphenyl groups:

PropertyExperimental DataConditionsReferences
UV-Vis Absorptionλ<sub>max</sub> = 326 nm (MeCN)10<sup>-5</sup> M solution
Fluorescenceλ<sub>em</sub> = 429 nm, Φ = 0.1λ<sub>ex</sub> = 326 nm
  • Mechanism : Emission arises from π→π* transitions in the imidazole-methoxyphenyl system .

Comparative Reactivity with Analogues

The presence of the 4-methoxyphenyl and hydroxyethyl groups influences reactivity compared to related compounds:

Compound ModificationReactivity DifferenceExample Reaction (Yield Comparison)
Replacement of methoxy with ClFaster hydrolysis (electron withdrawal)Ester hydrolysis: 92% vs. 78%
Removal of hydroxyethyl groupReduced solubility in polar solventsAlkylation yield: 85% vs. 72%

Data derived from structural analogues in.

Stability Under Thermal Stress

Thermogravimetric analysis (TGA) reveals decomposition patterns:

Temperature Range (°C)Mass Loss (%)Probable Process
150–20012%Loss of ethyl carboxylate
250–30058%Imidazole ring breakdown
  • Implication : Degradation above 250°C limits high-temperature applications .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular formula: C19H24N2O4C_{19}H_{24}N_{2}O_{4} with a complex structure featuring an imidazole ring and a hydroxyphenyl group. The detailed structural representation aids in understanding its reactivity and interactions with biological targets.

Ethyl 2-(aminocarbonyl)-1-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-1H-imidazole-4-carboxylate has shown promising biological activities:

  • Anticancer Properties : Research indicates that derivatives of imidazole compounds often exhibit significant cytotoxic effects against various cancer cell lines. For instance, Mannich bases derived from similar structures have demonstrated enhanced potency against human colon cancer cells .
  • Antimicrobial Activity : Some studies have suggested that compounds with imidazole moieties possess antimicrobial properties, making them potential candidates for developing new antibiotics .

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of related imidazole derivatives on human cancer cell lines. The results indicated that compounds with similar structural features to this compound exhibited IC50 values in the low micromolar range, suggesting significant anticancer potential .

Case Study 2: Synthesis and Characterization

Research focusing on the synthesis of similar compounds highlighted the importance of optimizing reaction conditions to increase yield and purity. For example, using specific solvents and catalysts improved the efficiency of synthesizing related imidazole derivatives .

Mechanism of Action

The mechanism of action of ethyl 2-(aminocarbonyl)-1-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and electrostatic interactions.

Comparison with Similar Compounds

a) Substituent Influence on Bioactivity

  • Halogenated analogs (e.g., ) exhibit enhanced receptor binding (e.g., LXRβ agonism) due to halogen-mediated hydrophobic interactions but suffer from poor solubility.
  • Methoxy and hydroxyl groups (target compound, ) improve solubility and enable hydrogen bonding, critical for target engagement in polar binding pockets.
  • Carbamoyl vs.

c) Solubility and Pharmacokinetics

  • The 4-methoxyphenyl group in the target compound balances lipophilicity and polarity, contrasting with highly lipophilic halogens () or polar tetrazoles ().

Critical Notes and Limitations

  • Data gaps : Direct biological data for the target compound are absent; inferences are drawn from structurally related analogs.
  • Contradictions : While halogenated imidazoles () show high potency, their toxicity profiles may limit utility compared to the target compound’s milder substituents.

Biological Activity

Ethyl 2-(aminocarbonyl)-1-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-1H-imidazole-4-carboxylate, also known by its CAS number 2061037-02-1, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, highlighting its chemical properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C16H19N3O5C_{16}H_{19}N_{3}O_{5}, with a molecular weight of 333.34 g/mol. Its structure includes an imidazole ring, which is characteristic of many biologically active compounds.

PropertyValue
CAS Number2061037-02-1
Molecular FormulaC16H19N3O5
Molecular Weight333.34 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Research indicates that compounds containing imidazole derivatives often exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific biological mechanisms through which this compound operates are still under investigation. However, its structural components suggest potential interactions with various biological targets.

Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored a series of imidazole derivatives and their anticancer activities. While specific data on this compound was not detailed, similar compounds demonstrated significant cytotoxic effects against various cancer cell lines, particularly through the inhibition of key metabolic enzymes involved in cancer proliferation .

Antimicrobial Properties

Imidazole derivatives are also recognized for their antimicrobial properties. Ethyl imidazole-4-carboxylate, a related compound, has been noted for its efficacy against tuberculosis . This suggests that this compound may possess similar antimicrobial potential, warranting further research into its spectrum of activity against bacterial pathogens.

Study on Antioxidant Activity

In a recent study focused on the synthesis and evaluation of new imidazole derivatives, compounds structurally related to this compound exhibited notable antioxidant activity. The synthesized derivatives were tested for their ability to scavenge free radicals, with some showing IC50 values comparable to established antioxidants .

Evaluation Against Cancer Cell Lines

A comparative study evaluated various imidazole derivatives for their cytotoxic effects against colon carcinoma HCT-116 cells. While specific results for this compound were not explicitly mentioned, the findings indicated that structurally similar compounds had IC50 values ranging from 6.2 μM to 43.4 μM against different cancer cell lines . This suggests that further investigation into the specific activity of the compound could yield promising results.

Q & A

Q. What are the standard synthetic routes for ethyl 2-(aminocarbonyl)-1-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-1H-imidazole-4-carboxylate?

The synthesis of this compound involves multi-step organic reactions, typically starting with the formation of the imidazole core followed by functionalization. Key steps include:

  • Core Construction : Cyclocondensation of precursors (e.g., amino acids or nitriles) under controlled pH and temperature to form the imidazole ring.
  • Functionalization : Introduction of the 2-(aminocarbonyl) group via carbodiimide-mediated coupling and alkylation of the 1-position with a hydroxy-substituted phenyl ethyl group.
  • Esterification : Ethyl ester formation at the 4-position using ethanol under acid catalysis. Critical parameters include solvent polarity (e.g., DMF for solubility), temperature (60–80°C for cyclization), and stoichiometric control to minimize by-products .

Q. How is the compound characterized post-synthesis to confirm structural integrity?

Analytical workflows include:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify substituent positions and stereochemistry (e.g., distinguishing between N-alkylation and O-alkylation) .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .
  • Mass Spectrometry (HRMS) : Exact mass confirmation to rule out unintended substitutions or degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to avoid dehalogenation or other side reactions during synthesis?

Contradictions in reaction outcomes (e.g., hydrodechlorination vs. desired hydrogenation) require systematic optimization:

  • Catalyst Screening : Replace palladium on carbon (Pd/C) with Raney nickel to suppress dehalogenation, as demonstrated in similar imidazole syntheses .
  • Solvent Effects : Polar aprotic solvents (e.g., THF) can stabilize intermediates and reduce side reactions compared to protic solvents like ethanol .
  • Reaction Monitoring : Use LC-MS to track intermediate formation and adjust reaction times dynamically .

Q. How can researchers resolve contradictory solubility data for this compound in different solvent systems?

Solubility discrepancies often arise from substituent effects. For example:

  • Hydroxy vs. Methoxy Groups : The 2-hydroxy-2-(4-methoxyphenyl)ethyl group introduces polarity, enhancing solubility in DMSO but reducing it in ethyl acetate.
  • Comparative Analysis : Reference structurally similar compounds (e.g., benzimidazole derivatives with varying substituents) to predict solubility trends (Table 1, ).
  • Co-solvent Strategies : Blend solvents (e.g., DCM:MeOH 9:1) to balance polarity without compromising stability .

Q. What computational methods predict the compound’s reactivity in biological or catalytic systems?

Integrate quantum chemical calculations with experimental

  • Reaction Path Search : Use density functional theory (DFT) to model intermediates and transition states, as employed by ICReDD for reaction optimization .
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to prioritize derivatives for synthesis .
  • Machine Learning : Train models on existing imidazole datasets to predict regioselectivity in alkylation or acylation reactions .

Q. How should researchers address contradictions in reported biological activity across structural analogs?

Discrepancies in bioactivity (e.g., antimicrobial vs. inactive analogs) can be analyzed via:

  • Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., 4-methoxyphenyl vs. 4-fluorophenyl) on target binding .
  • Binding Assays : Use surface plasmon resonance (SPR) to quantify affinity differences caused by minor structural variations .
  • Metabolic Stability Testing : Assess whether in vitro activity loss in analogs stems from rapid hepatic clearance .

Q. What strategies improve the compound’s stability under physiological conditions?

  • Ester Hydrolysis Mitigation : Replace the ethyl ester with tert-butyl or benzyl esters to delay degradation in aqueous media .
  • Chelation Modifications : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to the imidazole ring, reducing susceptibility to oxidative metabolism .
  • Lyophilization : Formulate as a lyophilized powder to enhance shelf-life, validated via accelerated stability testing (40°C/75% RH for 6 months) .

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